1-Propanone, 1-(4-methylphenyl)-, oxime

Description

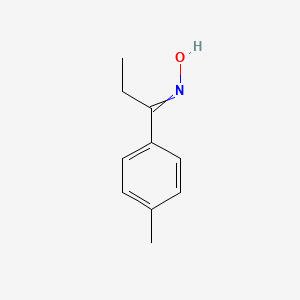

1-Propanone, 1-(4-methylphenyl)-, oxime (CAS: 59507-21-0) is an organic compound with the molecular formula C₁₀H₁₃NO and a molecular weight of 163.22 g/mol . Its IUPAC name is N-[1-(4-methylphenyl)propylidene]hydroxylamine, and it is commonly referred to as 1-p-tolylpropan-1-one oxime. The structure consists of a propanone backbone with a 4-methylphenyl (p-tolyl) group at the carbonyl carbon and an oxime functional group (-NOH) replacing the ketone oxygen. This compound is synthesized via oximation reactions, where hydroxylamine reacts with the corresponding ketone precursor .

Properties

IUPAC Name |

N-[1-(4-methylphenyl)propylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-3-10(11-12)9-6-4-8(2)5-7-9/h4-7,12H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJRGLBSIKSRFMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=NO)C1=CC=C(C=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428310 | |

| Record name | 1-Propanone, 1-(4-methylphenyl)-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59507-21-0 | |

| Record name | 1-Propanone, 1-(4-methylphenyl)-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Phenylacetone Oxime (2-Propanone, 1-phenyl-, oxime)

- Molecular Formula: C₉H₁₁NO

- Molecular Weight : 149.19 g/mol

- Key Differences : The absence of a methyl group on the phenyl ring distinguishes this compound. It exhibits reduced steric hindrance and slightly lower molecular weight compared to the 4-methyl derivative. Applications include intermediates in pharmaceutical synthesis .

1-Propanone, 1-(4-bromophenyl)-, oxime

- Molecular Formula: C₉H₁₀BrNO

- Molecular Weight : 228.09 g/mol

- Key Differences : The bromine substituent introduces electron-withdrawing effects, increasing reactivity in electrophilic substitutions. The higher molecular weight (due to Br) impacts solubility and boiling points .

1-Propanone, 1-(2-methylphenyl)-, oxime

- Molecular Formula: C₁₀H₁₃NO

- Molecular Weight : 163.22 g/mol

Functional Group Modifications

1-(4-Hydroxyphenyl)-1-propanone oxime

- Molecular Formula: C₉H₁₁NO₂

- Molecular Weight : 165.19 g/mol

- Key Differences : The hydroxyl group enhances polarity, improving water solubility. This compound is a candidate for metal chelation in coordination chemistry .

1-(4-Ethoxyphenyl)-1-propanone oxime

Complex Derivatives with Extended Functionality

1-[4-(1,1-Dimethylethyl)phenyl]-3-(4-morpholinyl)-1-propanone O-(cyclopropylmethyl)oxime

- Molecular Formula : C₂₁H₃₂N₂O₂

- Molecular Weight : 344.49 g/mol

1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone O-(3-fluorobenzyl)oxime

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.